molecular formula C17H19BClNO4 B8129592 6-Chloro-8-(methoxycarbony)quinoline-3-boronic acid pinacol ester

6-Chloro-8-(methoxycarbony)quinoline-3-boronic acid pinacol ester

Cat. No.: B8129592
M. Wt: 347.6 g/mol
InChI Key: KQULSYWXSIYSPZ-UHFFFAOYSA-N
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Description

The compound "6-Chloro-8-(methoxycarbony)quinoline-3-boronic acid pinacol ester" is a boronic ester derivative of quinoline. This compound finds significance in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The boronic acid pinacol ester moiety serves as a crucial intermediate in the preparation of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "6-Chloro-8-(methoxycarbony)quinoline-3-boronic acid pinacol ester" typically involves multiple steps starting from readily available starting materials. The common synthetic route involves the following steps:

  • Halogenation: : Introduction of a chlorine atom at the 6th position of quinoline through electrophilic aromatic substitution.

  • Carbomethoxylation: : Introduction of the methoxycarbonyl group, usually via esterification or amidation reactions.

  • Boronation: : Conversion of the 3-position of the quinoline to a boronic acid pinacol ester. This is typically achieved through a lithiation reaction followed by quenching with a boronic ester reagent.

Industrial Production Methods

Industrially, the production of this compound involves similar steps but on a larger scale, with enhanced efficiency and optimization of reaction conditions for scalability. Key parameters such as temperature, solvent choice, and reaction times are meticulously controlled to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions including:

  • Oxidation: : Conversion to quinoline N-oxides under oxidative conditions.

  • Reduction: : Reduction of the methoxycarbonyl group to aldehyde or alcohol.

  • Substitution: : Halogen substituent at the 6-position can be replaced by nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.

  • Substitution: : Nucleophiles such as amines or thiols under basic conditions can replace the chlorine atom.

Major Products

  • Oxidation: : Formation of quinoline N-oxides.

  • Reduction: : Formation of 6-Chloro-8-(methoxycarbonyl)quinoline-3-boronic acid pinacol ester derivatives with reduced functionality.

  • Substitution: : Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, it is a vital building block in cross-coupling reactions such as Suzuki-Miyaura, facilitating the creation of complex molecular architectures.

Biology and Medicine

  • Medicinal Chemistry: : Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

  • Biological Research: : Studied for its potential biological activities, including anti-cancer properties.

Industry

  • Material Science: : Utilized in the creation of organic electronic materials due to its boronic ester functionality.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of "6-Chloro-8-(methoxycarbony)quinoline-3-boronic acid pinacol ester" in cross-coupling reactions involves the activation of the boronic ester by a palladium catalyst, facilitating the formation of a carbon-carbon bond through the transmetalation step.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-(methoxycarbonyl)quinoline-3-boronic acid pinacol ester

  • 6-Chloro-7-(methoxycarbonyl)quinoline-3-boronic acid pinacol ester

  • 6-Chloro-8-(methoxycarbonyl)quinoline-4-boronic acid pinacol ester

Uniqueness

This compound stands out due to its specific substitution pattern, offering unique reactivity and selectivity in synthetic applications compared to its analogs. The position and nature of substituents on the quinoline ring significantly influence its chemical behavior and applications.

In sum, "6-Chloro-8-(methoxycarbony)quinoline-3-boronic acid pinacol ester" is a versatile and valuable compound in various fields, from synthetic organic chemistry to biological research and industrial applications.

Properties

IUPAC Name

methyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BClNO4/c1-16(2)17(3,4)24-18(23-16)11-6-10-7-12(19)8-13(15(21)22-5)14(10)20-9-11/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQULSYWXSIYSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=CC(=C3N=C2)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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